molecular formula C16H19N5O2S B2778991 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide CAS No. 2034309-81-2

1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide

Katalognummer: B2778991
CAS-Nummer: 2034309-81-2
Molekulargewicht: 345.42
InChI-Schlüssel: ZEBODIJJJVQYFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide (CAS 2034309-81-2) is a synthetic organic compound with a molecular formula of C16H19N5O2S and a molecular weight of 345.42 g/mol . This molecule is a conjugate of three key pharmacophores: a 2,1,3-benzothiadiazole (BTD) acceptor unit, an azetidine linker, and a piperidine-4-carboxamide group. The 2,1,3-benzothiadiazole moiety is a well-established electron-deficient heterocycle in materials science . Its derivatives are extensively investigated for their unique photophysical and electrochemical properties, making them prime candidates for developing advanced organic electronic devices . Research into BTD-based donor-acceptor (D-A) systems has shown significant potential for applications such as Organic Light-Emitting Diodes (OLEDs), where some derivatives have demonstrated photoluminescence quantum yields (PLQY) approaching 100% . Furthermore, the BTD core is of interest in the design of organic dyes for solar cells and as a redox-active component in flow batteries due to its favorable electronic characteristics . The presence of the piperidine-4-carboxamide group is a structural feature found in various bioactive molecules. Notably, the 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide scaffold has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), a target for therapeutic intervention in various diseases . Additionally, azetidin-2-one (β-lactam) derivatives are recognized for their wide spectrum of biological activities, including antimicrobial properties . The integration of these structural elements suggests that this compound may serve as a valuable intermediate or core structure in medicinal chemistry for constructing novel therapeutic agents and in materials science for creating functional organic compounds. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c17-15(22)10-3-5-20(6-4-10)12-8-21(9-12)16(23)11-1-2-13-14(7-11)19-24-18-13/h1-2,7,10,12H,3-6,8-9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBODIJJJVQYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available reagentsCommon synthetic routes involve cross-coupling reactions, such as the Stille reaction, to form the desired π-spacer–acceptor–π-spacer type structures .

Analyse Chemischer Reaktionen

1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with molecular targets through its electron donor-acceptor properties. The benzo[c][1,2,5]thiadiazole moiety acts as an electron acceptor, while the azetidin-3-yl and piperidine-4-carboxamide groups can participate in various interactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide are compared below with analogous compounds from recent literature and patents.

Structural Comparison

Compound ID/Name Core Structure Key Substituents Functional Groups Potential Target/Activity Reference
1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide (Target Compound) Benzothiadiazole + Azetidine 2,1,3-Benzothiadiazole-5-carbonyl, piperidine-4-carboxamide Carboxamide, carbonyl Kinases, PROTACs N/A
1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(...piperidine-4-carboxamide (8.36) Benzimidazole + Piperidine 1,5-Dimethyldihydropyridinone, PROTAC linker Carboxamide, ether BRD4 degradation (PROTAC)
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid Imidazopyrimidine + Piperidine Benzo[1,3]dioxole, imidazo[1,2-a]pyrimidinylmethyl Carboxylic acid Kinase inhibition (hypothesized)
3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-...tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol Pyridoindole + Azetidine Fluoropropyl-azetidine, difluorophenyl Alcohol, fluorinated groups Anticancer (kinase modulation)
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Pyrrolopyrimidine + Azetidine Trifluoromethyl-isonicotinoyl, pyrrolo[2,3-d]pyrimidine Nitrile, fluorinated groups Kinase inhibition (JAK/STAT)

Key Findings and Implications

Heterocyclic Core Differences: The benzothiadiazole in the target compound is more electron-deficient than the benzimidazole in PROTAC 8.36 or the imidazopyrimidine in . This may enhance binding to electrophilic pockets in kinases or E3 ligases. Azetidine vs.

Functional Group Impact :

  • The carboxamide group in the target compound and PROTAC 8.36 offers superior solubility and membrane permeability over carboxylic acid analogs (e.g., ).
  • Fluorinated substituents in and increase metabolic stability and lipophilicity, whereas the target compound’s benzothiadiazole may rely on π-stacking for target engagement without fluorine’s metabolic effects.

Biological Activity Hypotheses: The target compound’s benzothiadiazole-azetidine scaffold is structurally analogous to kinase inhibitors (e.g., ) but distinct from PROTACs ( ). Azetidine-containing compounds in and demonstrate anticancer activity, suggesting the target compound may share similar therapeutic applications.

Biologische Aktivität

The compound 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5O2SC_{16}H_{19}N_5O_2S with a molecular weight of 351.41 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its unique structural features. The benzo[c][1,2,5]thiadiazole acts as an electron acceptor while the azetidin-3-yl and piperidine-4-carboxamide groups facilitate diverse interactions. The specific mechanisms include:

  • Static Quenching : The compound interacts with electron-rich primary aromatic amines (PAAs) through static quenching processes, affecting fluorescence detection pathways.
  • Pharmacokinetics : It exhibits high stability which may influence its absorption and distribution in biological systems.

Biological Activity

Research indicates that this compound has several notable biological activities:

Anticancer Potential

Studies have shown that derivatives of benzothiadiazole compounds exhibit anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Compounds containing the benzothiadiazole moiety have been reported to possess antimicrobial properties. They inhibit the growth of various bacterial strains through interference with their metabolic processes.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antimicrobial Efficacy : A study highlighted the effectiveness of similar benzothiadiazole derivatives against resistant bacterial strains, suggesting a potential therapeutic application in treating infections caused by multi-drug resistant organisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of resistant bacteria
Fluorescence QuenchingSignificant interaction with PAAs

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1 : Coupling of the benzothiadiazole moiety with the azetidine ring via nucleophilic acyl substitution. Use anhydrous solvents (e.g., DCM or THF) and catalysts like DCC/DMAP for carbonyl activation .
  • Step 2 : Functionalization of the piperidine-carboxamide core. Optimize reaction time and temperature (e.g., 60–80°C) to prevent azetidine ring strain-induced side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. Monitor intermediates via TLC and LC-MS .

Q. How can structural ambiguities in the compound be resolved using analytical techniques?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of the benzothiadiazole-azetidine linkage. NOESY can clarify spatial proximity of substituents .
  • X-ray Crystallography : Resolve absolute stereochemistry (if chiral centers exist) and validate bond angles/planarity of the benzothiadiazole ring .
  • HPLC-MS : Quantify impurities and verify molecular ion peaks ([M+H]+^+) with high-resolution mass spectrometry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding interactions?

Methodological Answer:

  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to model electron density distribution, highlighting reactive sites (e.g., carbonyl groups) for electrophilic/nucleophilic attacks .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Prioritize binding poses with lowest ∆G values and validate via MD simulations (NAMD/GROMACS) .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate solubility, metabolic stability, and toxicity profiles .

Q. How can researchers design experiments to address contradictory bioactivity data across studies?

Methodological Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, identical incubation times). Use positive/negative controls (e.g., kinase inhibitors for enzyme studies) .
  • Dose-Response Analysis : Generate IC50_{50}/EC50_{50} curves in triplicate to confirm potency trends. Address outliers via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. Consider variables like solvent polarity (DMSO% in cell assays) that may alter compound behavior .

Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., replace benzothiadiazole with quinazoline) and assess impact on activity. Use parallel synthesis for high-throughput screening .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., carboxamide group) via 3D-QSAR (CoMFA/CoMSIA) .
  • In Vivo Efficacy : Test top candidates in murine models (e.g., xenografts for anticancer activity). Correlate plasma exposure (AUC) with target engagement using PET imaging .

Q. How can heterogeneous catalysis improve the scalability of key synthetic steps?

Methodological Answer:

  • Catalyst Selection : Screen immobilized catalysts (e.g., Pd/C for hydrogenation) or enzyme-mimetic polymers to enhance regioselectivity in azetidine functionalization .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization). Optimize residence time and pressure to minimize byproducts .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.